Cas no 34271-50-6 (4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol)

4-(1S)-2-(tert-Butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol is a chiral phenolic compound featuring a tert-butylamino and hydroxymethyl substituent on its aromatic core. Its stereospecific (1S) configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical applications. The presence of multiple hydroxyl groups enhances its solubility in polar solvents, while the tert-butyl moiety contributes to steric stability. This compound is particularly useful as an intermediate in the synthesis of β-adrenergic receptor agonists or other bioactive molecules requiring rigid, functionalized phenolic scaffolds. Its well-defined structure allows for controlled derivatization, offering versatility in medicinal chemistry and fine chemical production.
4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol structure
34271-50-6 structure
Product Name:4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol
CAS No:34271-50-6
MF:C13H21NO3
MW:239.310744047165
CID:315165
PubChem ID:182176
Update Time:2025-10-28

4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-,(a1S)-
    • 1,3-benzenedimethanol, alpha~1~-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (alpha~1~S)-
    • S-(+)-ALBUTEROL TARTRATE
    • S-(+)-ALBUTEROL-D9
    • 4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol
    • 5F9MRH56GE
    • (alpha1S)-alpha1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol
    • 4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
    • EN300-18535926
    • 1,3-Benzenedimethanol, alpha1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (alpha1S)-
    • S-(+)-ALBUTEROL
    • (+)-Albuterol
    • 1,3-Benzenedimethanol, alpha1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (S)-
    • (s)-salbutamol
    • m-Xylene-alpha,alpha'-diol, alpha1-[(tert-butylamino)methyl]-4-hydroxy-, (S)-(+)-
    • CHEMBL69073
    • DTXSID001317232
    • SCHEMBL5881204
    • Albuterol, S-Enantiomer
    • (+)-Salbutamol
    • 34271-50-6
    • (S)-ALBUTEROL
    • Inchi: 1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m1/s1
    • InChI Key: NDAUXUAQIAJITI-GFCCVEGCSA-N
    • SMILES: O[C@@H](C1C=CC(=C(CO)C=1)O)CNC(C)(C)C

Computed Properties

  • Exact Mass: 239.15223
  • Monoisotopic Mass: 239.152144
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 72.7

Experimental Properties

  • Density: 1.152
  • Boiling Point: 433.5°Cat760mmHg
  • Flash Point: 159.5°C
  • Refractive Index: 1.566
  • PSA: 72.72
  • LogP: 1.69690

4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18535926-0.05g
4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
34271-50-6
0.05g
$353.0 2023-09-18

Additional information on 4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol

Comprehensive Overview of 4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol (CAS No. 34271-50-6)

4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol, also known by its CAS number 34271-50-6, is a multifaceted compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butylamino group, a hydroxyethyl moiety, and a hydroxymethyl substituent on a phenolic ring. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of 4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol has been extensively studied using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and X-ray crystallography. These studies have provided detailed insights into the conformational flexibility and electronic properties of the molecule, which are crucial for understanding its interactions with biological targets.

In recent years, significant advancements have been made in the synthesis and characterization of 4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol. Researchers have developed efficient synthetic routes that yield high purity and stereoselectivity, making it an attractive candidate for further pharmaceutical development. One notable synthetic method involves the use of chiral catalysts to achieve enantioselective synthesis, ensuring the production of the desired (S) enantiomer.

The biological activities of 4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol have been extensively investigated in both in vitro and in vivo models. Studies have shown that this compound exhibits potent antioxidant properties, which are attributed to its phenolic hydroxyl groups. These antioxidant effects have potential applications in the prevention and treatment of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

Beyond its antioxidant properties, 4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol has also demonstrated anti-inflammatory activity. In vitro assays have revealed that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating key signaling pathways like NF-κB. This anti-inflammatory potential makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its antioxidant and anti-inflammatory properties, recent research has explored the potential of 4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol as an antiviral agent. Studies have shown that it can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of antiviral action is thought to involve interference with viral entry or replication processes within host cells.

The pharmacokinetic properties of 4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol have also been studied to assess its suitability for therapeutic use. Preclinical studies in animal models have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that the compound has good bioavailability and a favorable safety profile, making it a viable candidate for further clinical evaluation.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol in various therapeutic indications. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit. These trials are ongoing, and further data will be crucial in determining its potential as a new therapeutic agent.

In conclusion, 4-(1S)-2-(tert-butylamino)-1-hydroxyethyl-2-(hydroxymethyl)phenol (CAS No. 34271-50-6) is a versatile compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure, combined with its antioxidant, anti-inflammatory, and antiviral properties, makes it an exciting candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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